molecular formula C20H21NO4 B557354 Fmoc-Val-OH CAS No. 68858-20-8

Fmoc-Val-OH

Cat. No. B557354
CAS RN: 68858-20-8
M. Wt: 339.4 g/mol
InChI Key: UGNIYGNGCNXHTR-SFHVURJKSA-N
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Description

Fmoc-Val-OH, also known as Fmoc-L-valine, is a versatile reagent used in the Fmoc Solid-phase peptide synthesis . It is the standard reagent for coupling valine into peptide sequences .


Synthesis Analysis

Fmoc-Val-OH is synthesized and used in the Fmoc Solid-phase peptide synthesis . It can be used as a starting material to synthesize difficult sequence-containing pentapeptides using O-acyl isodipeptide unit peptides by backbone amide linker (BAL) strategy .


Molecular Structure Analysis

Fmoc-Val-OH is an Fmoc protected valine derivative . Valine is one of the simplest amino acids with an isopropyl group as the side chain. This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .


Chemical Reactions Analysis

Fmoc-Val-OH is used in the Fmoc Solid-phase peptide synthesis . It is involved in the coupling of valine into peptide sequences .


Physical And Chemical Properties Analysis

Fmoc-Val-OH is a solid substance . Its empirical formula is C20H21NO4 and it has a molecular weight of 339.39 . It has an optical activity of [α]20/D −17±1°, c = 1% in DMF . Its melting point is between 143-145 °C .

Scientific Research Applications

  • Formation of Side Products in Fmoc-Protections : Fmoc-Val-OH can form side products like Fmoc-β-Ala-OH during Fmoc-protection reactions. This has implications for the purification process and yield of Fmoc-amino acid derivatives (Obkircher, Stähelin, & Dick, 2008).

  • Self-Assembled Structures : Fmoc-Val-OH demonstrates unique self-assembling properties under varying conditions like concentration and temperature. These properties are crucial for designing novel self-assembled architectures with specific functions (Gour et al., 2021).

  • Capillary Zone Electrophoresis : The use of Fmoc-Val-OH in capillary zone electrophoresis for enantioseparation has been explored. This has applications in analytical chemistry for the resolution of enantiomers (Wu Hong-li, 2005).

  • Synthesis and Purification of Hydrophobic Peptides : Fmoc-Val-OH is used in the synthesis of hydrophobic peptides, addressing challenges in solubility and purification steps (Wahlström, Planstedt, & Undén, 2008).

  • Peptide Folding and Interaction : Fmoc-Val-OH is involved in peptide synthesis where it contributes to β-sheet folding and interactions, essential in protein engineering (Nowick et al., 2002).

  • Hydrogel Formation for Biomedical Applications : Fmoc-Val-OH forms hydrogels that can encapsulate silver ions, producing fluorescent silver nanoclusters. This has potential applications in bioimaging and antibacterial preparations (Adhikari & Banerjee, 2010).

  • Antibacterial Composite Materials : The nanoassemblies formed by Fmoc-Val-OH and related compounds have been utilized in the development of antibacterial and anti-inflammatory materials for biomedical applications (Schnaider et al., 2019).

  • Gene Delivery in Viral Vector Therapy : Fmoc-Val-OH has been studied for its role in viral vector gene delivery, particularly in tissue engineering and regenerative medicine (Rodríguez et al., 2016).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317560
Record name FMOC-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine
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Product Name

Fmoc-Val-OH

CAS RN

68858-20-8
Record name FMOC-L-valine
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Record name FMOC-L-valine
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Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,780
Citations
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
… Figure 4 shows the graphical representation of self-assembly formation by Fmoc-Val-OH. Our study suggests that Fmoc-Val-OH shows a flower-like self-assembled structure at lower …
Number of citations: 2 chemrxiv.org
V Rodríguez, JT Román, R Fierro, ZJ Rivera… - Tetrahedron letters, 2019 - Elsevier
… the reaction time increases, while the Fmoc-Val-OH peak area decreases. Fmoc removal from … group from Fmoc-Val-OH were 16% hydrazine hydrate and a reaction time of 60 min at rt. …
Number of citations: 4 www.sciencedirect.com
H Gausepohl, M Kraft, RW Frank - International Journal of …, 1989 - Wiley Online Library
To investigate side reactions during the activation of side chain unprotected asparagine in Fmoc‐solid phase peptide synthesis the peptide Met‐Lys‐Asn‐Val‐Pro‐Glu‐Pro‐Ser was …
Number of citations: 68 onlinelibrary.wiley.com
E Hlebowicz, AJ Andersen… - The Journal of …, 2005 - Wiley Online Library
During the manufacture of a proprietary peptide drug substance a new impurity appeared unexpectedly. Investigation of its chemical structure established the impurity as a β‐Ala …
Number of citations: 28 onlinelibrary.wiley.com
CM Gross, D Lelievre, CK Woodward… - The Journal of peptide …, 2005 - Wiley Online Library
… After C→N coupling of Fmoc-Val-OH, the amino acid composition of a hydrolyzed aliquot of peptide–resin showed Val, 1.1; Tyr, 0.98; Gly, 1.8; Ile, 1.0. C-terminal demasking and on-…
Number of citations: 36 onlinelibrary.wiley.com
JC Kappel, G Barany - Journal of Peptide Science: An Official …, 2005 - Wiley Online Library
… above, but using 5d to reductively aminate BAL-Ile-PEG-PS resin (7), and peptide elongation with Fmoc-Ala-OH and FmocVal-OH. An aliquot of resin was cleaved (73% cleavage yield) …
Number of citations: 27 onlinelibrary.wiley.com
S Bendre, Z Zhang, HT Kuo, J Rousseau, C Zhang… - Molecules, 2020 - mdpi.com
… Fmoc on Lys was then deprotected using 20% piperidine in DMF and coupled with Fmoc-Val-OH (5 equiv) in the presence of activators HATU/HOAt (5 equiv) and DIEA (10 equiv) in …
Number of citations: 17 www.mdpi.com
A Pryyma, S Gunasekera, J Lewin… - Bioconjugate …, 2020 - ACS Publications
… (18) To this end, the resin-bound N-Fmoc-Cit-OH was deprotected and coupled to N-Fmoc-Val-OH (Scheme 2). To our surprise, Fmoc quantification performed on the resin-linked N-…
Number of citations: 8 pubs.acs.org
KS Devaraju, BS Patil, SJ Tantry, SV Babu, T Shetty K… - 2006 - nopr.niscpr.res.in
… A 0.34 g (1 mmole) of Fmoc-Val-OH was coupled with freshly prepared BisTMS-Ala [ 0.107 g (1.2 mmoles) of Ala-OH was refluxed with TMS-Cl (0.264 mL, 2.2 mmoles), TEA (0.3 mL, 2.2 …
Number of citations: 3 nopr.niscpr.res.in
K Wahlström, O Planstedt, A Undén - Tetrahedron letters, 2008 - Elsevier
… Acylation of 9 with Fmoc-Val-OH/N,N′-diisopropylcarbodiimide gave the dipeptide Fmoc-Val-(Hmb)Gly-OBzl (10) as a solid foam after purification by dry flash chromatography. The …
Number of citations: 17 www.sciencedirect.com

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